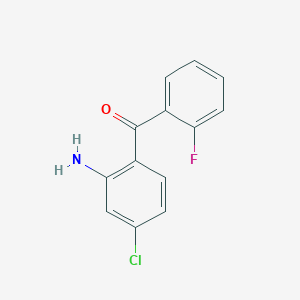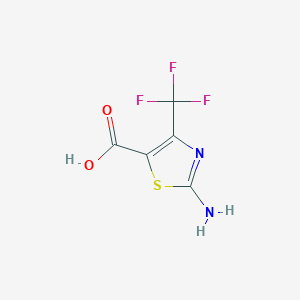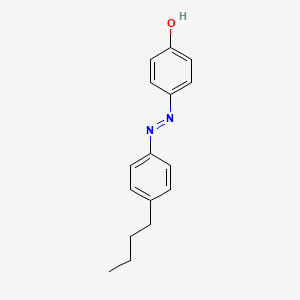
4-(4-Butylphenylazo)phenol
Übersicht
Beschreibung
4-(4-Butylphenylazo)phenol: is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a butyl group and the other with a hydroxyl group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties .
Wissenschaftliche Forschungsanwendungen
4-(4-Butylphenylazo)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Wirkmechanismus
Target of Action
It is known that phenolic compounds, which 4-(4-butylphenylazo)phenol is a derivative of, often interact with proteins and enzymes, altering their function .
Mode of Action
Phenolic compounds, in general, are known to interact with proteins and enzymes, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that phenolic compounds generally have high gi absorption and can permeate the blood-brain barrier . These properties can impact the bioavailability of the compound.
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Biochemische Analyse
Biochemical Properties
4-(4-Butylphenylazo)phenol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. The interaction between this compound and phenol hydroxylase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation process. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, thereby affecting the transcriptional activity of target genes. In terms of cellular metabolism, this compound can influence metabolic flux and the levels of key metabolites, impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions ultimately result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and physiology. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown. The metabolic pathways of this compound can influence metabolic flux and the levels of key metabolites, impacting overall cellular metabolism. Additionally, the interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate can modulate its metabolic activity and influence its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of this compound is essential for its role in cellular function and biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butylphenylazo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-butylaniline to form the diazonium salt. This intermediate is then coupled with phenol under basic conditions to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Butylphenylazo)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4-butylaniline and phenol.
Substitution: Formation of halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Methylphenylazo)phenol
- 4-(4-Ethylphenylazo)phenol
- 4-(4-Propylphenylazo)phenol
Comparison:
- Uniqueness: The butyl group in 4-(4-Butylphenylazo)phenol provides distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This affects its solubility and interaction with other molecules.
- Reactivity: The length of the alkyl chain influences the reactivity and stability of the compound. The butyl group offers a balance between hydrophobicity and reactivity, making it suitable for various applications .
Eigenschaften
IUPAC Name |
4-[(4-butylphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWNTOUHYJJODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420693 | |
| Record name | 4-(4-Butylphenylazo)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-21-1 | |
| Record name | 4-(4-Butylphenylazo)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



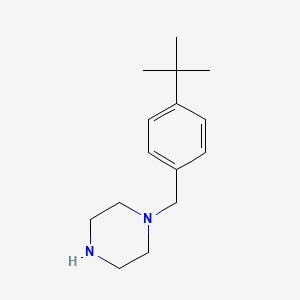
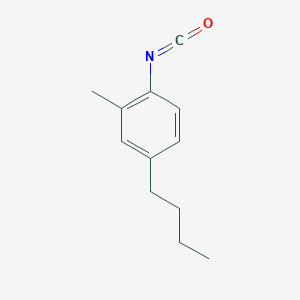

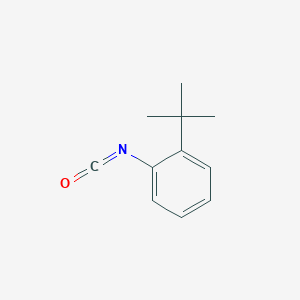
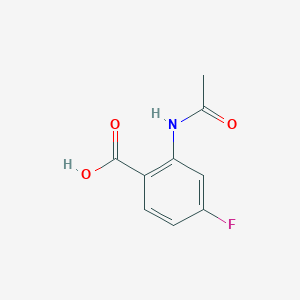
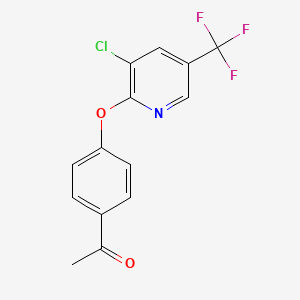
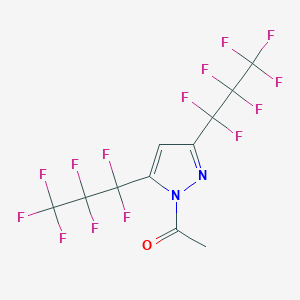
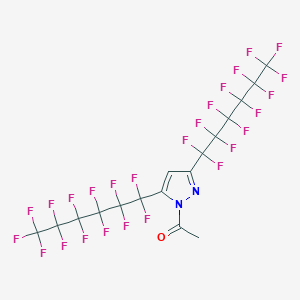
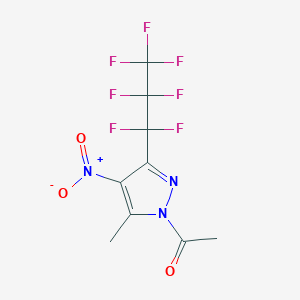
![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)

